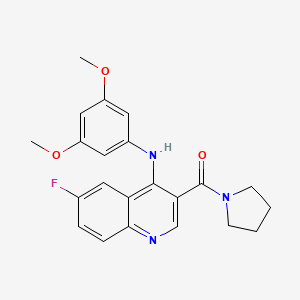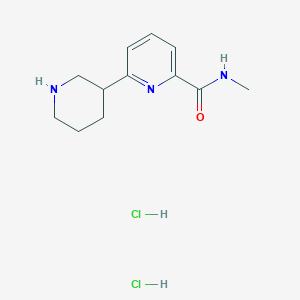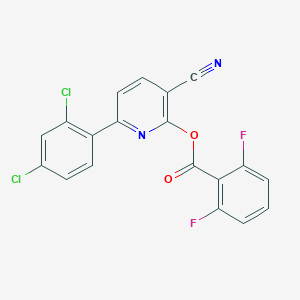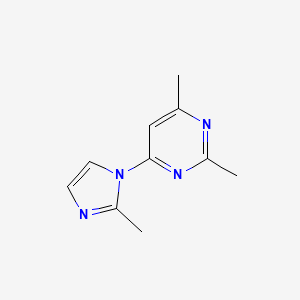
(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, also known as DFPM, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DFPM is a member of the quinoline family of compounds and has been shown to exhibit potent cytotoxicity against various cancer cell lines.
Scientific Research Applications
Anticonvulsant Properties and Sodium Channel Blocking : Research on similar compounds, such as those with a triazinyl pyrrolidinyl methanone structure, has shown potential anticonvulsant activities, suggesting a role in treating convulsive disorders. These compounds have been evaluated through tests like the maximal electroshock (MES) test, with some showing high protective indexes, indicative of effective seizure control (Malik & Khan, 2014).
Therapeutic Agents with Anticancer, Antibacterial, and Anti-inflammatory Properties : Derivatives of a similar structural framework have shown a wide range of therapeutic applications. For instance, compounds synthesized from dimethoxyphenyl and dimethylphenyl quinolines exhibited potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda et al., 2022).
Orally Bioavailable CCR4 Antagonists : Studies on analogs have developed compounds effective as CCR4 antagonists with notable oral bioavailability. These have shown anti-inflammatory activity in murine models, suggesting potential in treating inflammatory diseases (Yokoyama et al., 2009).
Synthesis and Structural Analysis : Extensive research has been conducted on the synthesis and crystal structure of related compounds. This includes studies using density functional theory (DFT) and X-ray diffraction to understand their molecular structures, which is crucial for pharmaceutical applications (Huang et al., 2021).
Antimicrobial and Anticancer Agents : Pyrazole derivatives with structural similarities have been synthesized and characterized, displaying significant in vitro antimicrobial and anticancer activities. Some of these compounds have shown higher anticancer activity than reference drugs like doxorubicin (Hafez et al., 2016).
Tubulin Polymerization Inhibitors with Antiproliferative Activity : Some 2-anilino-3-aroylquinolines, structurally related, have been found to inhibit tubulin polymerization, showcasing remarkable antiproliferative activity against human cancer cell lines (Srikanth et al., 2016).
properties
IUPAC Name |
[4-(3,5-dimethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-16-10-15(11-17(12-16)29-2)25-21-18-9-14(23)5-6-20(18)24-13-19(21)22(27)26-7-3-4-8-26/h5-6,9-13H,3-4,7-8H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRESNSUITDOOEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-5-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2376599.png)
![3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2376600.png)


![3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2376604.png)


![3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2376611.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2376618.png)

![2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B2376622.png)